molecular formula C14H18N6O2S B2879204 4-methoxy-2-methyl-6-[4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl]pyrimidine CAS No. 1251565-61-3

4-methoxy-2-methyl-6-[4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl]pyrimidine

Cat. No.: B2879204
CAS No.: 1251565-61-3
M. Wt: 334.4
InChI Key: QWHRIRMJWSNOGH-UHFFFAOYSA-N
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Description

4-Methoxy-2-methyl-6-[4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl]pyrimidine is a heterocyclic compound featuring a pyrimidine core substituted with methoxy, methyl, and a piperazine-linked 4-methyl-1,2,3-thiadiazole-5-carbonyl group. Its molecular formula is C₁₅H₁₈N₆O₂S (calculated molecular weight: 354.42 g/mol), derived from the pyrimidine backbone (C₄H₃N₂), methoxy (OCH₃), methyl (CH₃), and the piperazine-thiadiazole-carbonyl moiety (C₇H₁₀N₄OS) .

Properties

IUPAC Name

[4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]-(4-methylthiadiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N6O2S/c1-9-13(23-18-17-9)14(21)20-6-4-19(5-7-20)11-8-12(22-3)16-10(2)15-11/h8H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWHRIRMJWSNOGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)N2CCN(CC2)C3=CC(=NC(=N3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Methoxy-2-methyl-6-[4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl]pyrimidine is a complex organic compound that integrates a pyrimidine core with various functional groups, including a methoxy group, a methyl group, and a piperazine ring modified by a thiadiazole moiety. This unique structural arrangement suggests potential for diverse biological activities, particularly in medicinal chemistry.

Structural Characteristics

The compound's structure is characterized by:

  • Pyrimidine Core : A six-membered ring containing nitrogen atoms.
  • Thiadiazole Moiety : Known for its biological activity, particularly in anticancer and antibacterial applications.
  • Piperazine Ring : A versatile scaffold often utilized in drug development.

Biological Activity Overview

Research indicates that compounds featuring pyrimidine and thiadiazole structures exhibit significant biological activities. Preliminary studies suggest that this compound may possess the following biological activities:

Anticancer Activity

Compounds similar to this pyrimidine derivative have been reported to inhibit various cancer cell lines. For instance:

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of specific signaling pathways.
  • Case Studies : In vitro studies have shown promising results against breast and lung cancer cell lines, with IC50 values indicating significant cytotoxic effects.

Antibacterial Properties

The presence of the thiadiazole group suggests potential antibacterial activity:

  • Efficacy Against Bacteria : Initial tests indicate effectiveness against Gram-positive and Gram-negative bacteria.
  • Synergistic Effects : When combined with other antibiotics, it may enhance antibacterial efficacy.

Research Findings

A comprehensive review of available literature reveals various findings related to the biological activity of this compound:

StudyFindings
Demonstrated anticancer properties in several cell lines with notable cytotoxicity.
Highlighted the potential for antibacterial activity against resistant strains.
Explored structure-activity relationships (SAR) revealing critical functional groups for efficacy.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Oxidative Stress : By generating reactive oxygen species (ROS), it can lead to cell death in cancer cells.
  • Modulation of Signaling Pathways : Interaction with specific receptors or proteins can alter cellular signaling cascades.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step procedures that require careful optimization to achieve high yields and purity. Various derivatives are also being explored to enhance biological activity:

Compound NameStructural FeaturesBiological Activity
2-Methylthio-pyrimidineContains sulfur instead of oxygenExhibits different reactivity patterns
1,2,3-Thiadiazole derivativesSimilar thiadiazole structureKnown for varied biological activities
Piperazine derivativesSubstituted piperazine ringsOften used in CNS-active drugs

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of the target compound are compared to analogous heterocycles from the literature (Table 1). Key differentiating factors include core heterocycles, substituents, and molecular properties.

Table 1: Structural and Physicochemical Comparison

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Notable Features Reference
4-Methoxy-2-methyl-6-[4-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl]pyrimidine Pyrimidine 4-Methoxy, 2-methyl, 4-(thiadiazole-carbonyl)piperazine C₁₅H₁₈N₆O₂S 354.42 Piperazine-thiadiazole hybrid
4-[6-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolo[3,4-d]pyrimidin-2-yl]morpholine Pyrrolo[3,4-d]pyrimidine Morpholine, 4-methyl-1,2,3-thiadiazole-5-carbonyl C₁₄H₁₆N₆O₂S 332.38 Pyrrolopyrimidine core; enhanced solubility
2-[4-(4-Methyl-1,2,3-thiadiazole-5-carbonyl)piperazin-1-yl]-6-(trifluoromethoxy)benzothiazole Benzothiazole Trifluoromethoxy, 4-(thiadiazole-carbonyl)piperazine C₁₆H₁₄F₃N₅O₂S₂ 429.44 High lipophilicity (CF₃ group)
12-Chloro-6-((4-(methylsulfonyl)piperazin-1-yl)methyl)-4-morpholinothieno[2,3-d]pyrimidine Thieno[2,3-d]pyrimidine Chloro, morpholino, 4-(methylsulfonyl)piperazine C₁₇H₂₁ClN₆O₃S₂ 494.19 (MH⁺) Thienopyrimidine core; kinase inhibitor

Key Observations

Core Heterocycles: The pyrimidine core in the target compound contrasts with pyrrolopyrimidine (), benzothiazole (), and thienopyrimidine () systems.

Substituent Effects :

  • The piperazine-thiadiazole group in the target compound and ’s benzothiazole derivative () highlights the role of sulfur and nitrogen in modulating electronic properties and hydrogen-bonding capacity.
  • Methoxy and methyl groups in the target compound increase hydrophobicity compared to trifluoromethoxy () or morpholine () substituents, which improve solubility.

Synthetic Routes: The target compound’s synthesis likely involves coupling the thiadiazole-carbonyl to piperazine via amide bond formation, analogous to methods using HOBt/EDC in . In contrast, thienopyrimidine derivatives () employ Suzuki couplings for aryl substitutions.

Biological Implications: While direct activity data for the target compound is unavailable, analogs like thienopyrimidines () and benzothiazoles () are explored as kinase inhibitors or receptor probes. The target’s piperazine-thiadiazole motif may similarly enhance affinity for ATP-binding pockets or serotonin receptors .

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